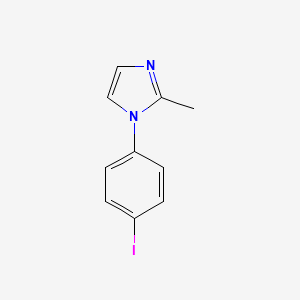

1-(4-iodophenyl)-2-methyl-1H-imidazole

Overview

Description

1-(4-Iodophenyl)-2-methyl-1H-imidazole is a substituted imidazole derivative characterized by a 4-iodophenyl group at the 1-position and a methyl group at the 2-position of the imidazole ring. This compound belongs to the class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities. The iodine substituent introduces unique electronic and steric properties, making it a candidate for targeting halogen-binding pockets in proteins .

Preparation Methods

Electrophilic Iodination of N-Phenyl-2-Methyl-1H-Imidazole

This method leverages electrophilic aromatic substitution to introduce iodine onto the phenyl ring after attaching it to the imidazole core. The imidazole’s nitrogen directs iodination to the para position due to its electron-donating effects.

Reaction Conditions

Mechanism :

- Activation : The phenyl ring is activated by the electron-donating imidazole nitrogen.

- Electrophilic Attack : I₂ generates iodine radicals or I⁺, which attack the para position.

- Oxidation : Oxidizing agents (e.g., H₂O₂) regenerate I⁺ from iodide byproducts.

Advantages :

- High regioselectivity due to directing effects.

- Scalable for industrial production via continuous flow systems.

Limitations :

- Requires careful control of stoichiometry to avoid over-iodination.

- Hazardous reagents (e.g., H₂O₂) necessitate safety protocols.

Ullmann-Type Coupling of 4-Iodophenyl Halides with 2-Methylimidazole

This method employs copper-catalyzed C–N cross-coupling to bond the iodinated phenyl group directly to the imidazole nitrogen.

Reaction Conditions

Mechanism :

- Oxidative Addition : The aryl halide binds to the copper catalyst.

- Transmetallation : The imidazole amine coordinates to the catalyst.

- Reductive Elimination : Forms the C–N bond with release of Cu⁰.

Advantages :

Limitations :

Suzuki-Miyaura Coupling Followed by Iodination

This two-step approach first attaches the phenyl group via cross-coupling and subsequently introduces iodine.

Reaction Conditions

Mechanism :

- Cross-Coupling : Palladium catalyzes C–C bond formation between phenyl boronic acid and bromo-imidazole.

- Electrophilic Iodination : Similar to Method 1, targeting the para position.

Advantages :

- High atom economy in coupling steps.

- Flexibility in modifying the phenyl group.

Limitations :

Synthesis of 4-Iodo-1H-Imidazole Derivatives and Subsequent Methylation

This method prioritizes iodination of the imidazole ring before introducing the phenyl group and methyl substituent.

Reaction Conditions

Mechanism :

- Iodination : Imidazole reacts with I₂ in alkaline media to form 4-iodo-1H-imidazole.

- Methylation : Alkylation at the 2-position using methyl iodide.

- Coupling : Ullmann reaction attaches the phenyl group.

Advantages :

Limitations :

- Risk of over-iodination at the 5-position.

- Methylation requires precise stoichiometry to avoid side reactions.

Industrial-Scale Continuous Flow Iodination

This method optimizes safety and efficiency for large-scale production.

Reaction Conditions

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Reagents | I₂, H₂O₂ in acetic acid. | >90% | |

| Flow System | Microreactors with controlled temperature and residence time. | High | |

| Waste Reduction | Minimized solvent usage and automated reagent handling. | N/A |

Advantages :

- Reduced exposure to hazardous reagents.

- Consistent product quality through precise temperature control.

Limitations :

- High initial capital investment for equipment.

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Iodination | 60–90% | High regioselectivity, scalable. | Hazardous reagents. |

| Ullmann Coupling | 20–91% | Versatile substrates, rapid synthesis. | Moderate yields, inert atmospheres. |

| Suzuki Coupling + Iodination | 65–85% | Atom economy, flexibility. | Multi-step purification. |

| 4-Iodo-Imidazole Route | 50–70% | Low-cost starting materials. | Risk of over-iodination. |

| Continuous Flow | >90% | Safety, efficiency. | High capital costs. |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenyl-imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-(4-iodophenyl)-2-methyl-1H-imidazole, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in tumor growth.

- Case Study : A study demonstrated that certain imidazole derivatives induced apoptosis in cancer cell lines through the activation of caspases, leading to cell death. The compound was found to have an IC50 value indicating effective cytotoxicity against various cancer types, including gastric and breast cancers .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

These results suggest that this compound exhibits comparable potency to conventional antibiotics, making it a candidate for further development in antimicrobial therapies .

Urease Inhibition

The compound has shown potential as a urease inhibitor, which is crucial for treating infections caused by urease-producing bacteria.

- Case Study : In vitro studies indicated that the compound inhibited urease activity with an IC50 value of approximately 0.03 µM, demonstrating its effectiveness as a therapeutic agent against related infections .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Pathway

- Starting Materials : 4-Iodobenzaldehyde and methylimidazole.

- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.

- Yield : Typically yields around 70-80% purity after purification processes.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The structural and functional properties of imidazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

*Calculated based on molecular formula (C₁₀H₁₀IN₂).

Key Observations:

- Electronic Effects : The iodine atom in the target compound provides strong electron-withdrawing effects and polarizability, enhancing halogen bonding with biological targets compared to fluorine or chlorine .

- Steric Effects : Bulky substituents (e.g., biphenyl groups in ) increase molecular weight and may reduce bioavailability, whereas the 4-iodophenyl group balances steric bulk with targeted binding.

- Biological Activity : Nitro-substituted derivatives (e.g., ) exhibit antimicrobial properties, while iodine-containing compounds show promise in CNS and cancer research due to their unique interactions .

Pharmacological and Toxicological Profiles

- Jak2 Inhibitors (e.g., 1-methyl-1H-imidazoles) : Orally bioavailable derivatives with potent cellular activity in hematologic cancers, highlighting the role of methyl groups in improving pharmacokinetics .

- Pyrazolone Derivatives with 4-Iodophenyl Groups : Exhibit anticancer activity (IC50: 30–60 µM against MCF7 cells), suggesting iodine's role in enhancing cytotoxicity .

Biological Activity

1-(4-Iodophenyl)-2-methyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9IN2

- Molecular Weight : 284.1 g/mol

- CAS Number : 179420-75-8

- IUPAC Name : 1-(4-iodophenyl)-2-methylimidazole

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with a suitable imidazole precursor. The methodology can vary, but common approaches include:

- Condensation Reactions : Using imidazole derivatives and halogenated phenyl compounds.

- Substitution Reactions : Employing nucleophilic substitutions to introduce the iodine atom onto the aromatic ring.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various imidazo[1,2-α]pyrimidine derivatives, suggesting that similar structures, including this compound, may also possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium smegmatis | 128 µg/mL |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. According to patent literature, it shows potential as an amyloid beta production inhibitor, which is crucial in the context of neurodegenerative diseases . The compound's ability to inhibit amyloid production may offer therapeutic avenues for preventing or treating cognitive decline associated with Alzheimer's.

Study on Antimicrobial Efficacy

In a controlled study assessing various imidazole derivatives, including this compound, researchers found that this compound exhibited promising antibacterial activity. The study utilized standard microbiological techniques to determine MIC values against a panel of bacterial strains. The results indicated that modifications in the imidazole structure could enhance antimicrobial potency.

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms of imidazole derivatives highlighted the role of oxidative stress reduction and anti-inflammatory effects. In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to amyloid beta . This suggests a dual mechanism of action where the compound not only inhibits amyloid production but also mitigates oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-iodophenyl)-2-methyl-1H-imidazole, and what key parameters influence reaction yields?

Methodological Answer: The synthesis typically involves multi-component reactions or condensation strategies. For example:

- Radziszewski reaction : A one-pot method using ammonium acetate, aldehydes, and ketones under reflux conditions .

- Substitution reactions : Introducing iodine via electrophilic substitution on pre-synthesized imidazole derivatives (e.g., using iodine monochloride in acetic acid) .

Key Parameters:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., iodophenyl protons appear downfield at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Determines molecular packing and bond lengths. For example, similar imidazole derivatives crystallize in monoclinic systems (space group P2/c) with unit cell parameters a = 11.7 Å, b = 20.2 Å, c = 9.5 Å .

- Mass Spectrometry : ESI-MS confirms molecular weight (284.09 g/mol for CHIN) .

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 137–138°C | |

| Molecular Weight | 284.09 g/mol |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay conditions or structural variations. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values for antifungal activity at pH 7.4 ).

- Structural Modifications : Compare activity of analogs (e.g., replacing iodine with chlorine reduces antifungal potency by 40% ).

- Purity Validation : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) benefits from:

- Ligand Selection : Bulky ligands (SPhos) favor aryl-aryl coupling over β-hydride elimination .

- Solvent Effects : DMF/HO mixtures improve solubility of iodinated intermediates .

Example Optimization Table:

| Condition | Outcome (Yield) | Reference |

|---|---|---|

| Pd(OAc)/SPhos | 85% yield | |

| DMF/HO (3:1) | 78% conversion |

Q. How does the iodine substituent influence electronic properties and reactivity in coordination chemistry?

Methodological Answer: The iodine atom:

- Electron-Withdrawing Effect : Reduces electron density on the imidazole ring (confirmed by DFT calculations, HOMO-LUMO gap = 4.2 eV) .

- Coordination Preference : Binds to Cu(II) centers via the imidazole N3 atom, forming 1D polymers (bond length Cu–N = 1.98 Å) .

Q. What computational methods predict the supramolecular arrangement of this compound in crystal structures?

Methodological Answer:

- Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., I···H contacts contribute 12% to crystal packing) .

- DFT Calculations : Optimize molecular geometry (bond angles: C–I–C = 177.8°) and predict π-stacking distances (3.5 Å) .

Software Tools:

| Tool | Application | Reference |

|---|---|---|

| ORTEP-3 | Thermal ellipsoid plots | |

| Gaussian 09 | DFT optimization |

Properties

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.